3(S)-Hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA

Peroxisomal β-oxidation Chiral discrimination Multifunctional enzyme specificity

3(S)-Hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA is a very long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA) that functions as a pathway-specific intermediate in the peroxisomal β-oxidation of tetracosahexaenoic acid (C24:6n-3) to docosahexaenoic acid (DHA, C22:6n-3). It belongs to the class of (S)-3-hydroxyacyl-CoAs, which are distinguished from their (R)-3-hydroxyacyl-CoA enantiomers by their utilization by distinct and non-interchangeable peroxisomal multifunctional enzyme complexes.

Molecular Formula C45H72N7O18P3S
Molecular Weight 1124.1 g/mol
Cat. No. B15550848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3(S)-Hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA
Molecular FormulaC45H72N7O18P3S
Molecular Weight1124.1 g/mol
Structural Identifiers
InChIInChI=1S/C45H72N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-33(53)28-36(55)74-27-26-47-35(54)24-25-48-43(58)40(57)45(2,3)30-67-73(64,65)70-72(62,63)66-29-34-39(69-71(59,60)61)38(56)44(68-34)52-32-51-37-41(46)49-31-50-42(37)52/h5-6,8-9,11-12,14-15,17-18,31-34,38-40,44,53,56-57H,4,7,10,13,16,19-30H2,1-3H3,(H,47,54)(H,48,58)(H,62,63)(H,64,65)(H2,46,49,50)(H2,59,60,61)/b6-5-,9-8-,12-11-,15-14-,18-17-/t33-,34-,38+,39+,40-,44-/m0/s1
InChIKeyDRQAURCKCKDINZ-MRBHEALXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

3(S)-Hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA: A Specialized Intermediate for Peroxisomal β-Oxidation Research


3(S)-Hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA is a very long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA) that functions as a pathway-specific intermediate in the peroxisomal β-oxidation of tetracosahexaenoic acid (C24:6n-3) to docosahexaenoic acid (DHA, C22:6n-3) [1]. It belongs to the class of (S)-3-hydroxyacyl-CoAs, which are distinguished from their (R)-3-hydroxyacyl-CoA enantiomers by their utilization by distinct and non-interchangeable peroxisomal multifunctional enzyme complexes [2]. This compound is not a common metabolic intermediate but a dedicated substrate for the L-bifunctional protein (LBP/EHHADH) within a critical pathway for polyunsaturated fatty acid biosynthesis [3].

Why Generic Substitution Fails: The Irreplaceable Chiral Specificity of 3(S)-Hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA


In-class substitution with other very long-chain acyl-CoAs, such as C24:6-CoA or C22:6-CoA, or even its (R)-enantiomer, is biochemically invalid. Peroxisomal β-oxidation operates with strict chiral discrimination: the L-bifunctional protein (EHHADH) exclusively utilizes (S)-3-hydroxyacyl-CoA substrates, while the D-bifunctional protein (HSD17B4) is specific for the (R)-enantiomer [1]. A generic or racemic mixture will not selectively report on LBP activity and may produce confounding results by acting as a competing substrate for DBP [2]. Furthermore, chain-length specificity dictates metabolic fate; C24:6n-3-CoA is oxidized 2.7 times faster than C22:6n-3-CoA in human fibroblasts, demonstrating that a shorter-chain analog cannot mimic the kinetic behavior of this 24-carbon intermediate in the retroconversion pathway [3].

Quantitative Differentiation Evidence for 3(S)-Hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA


Chiral Specificity: Exclusive Substrate for L-Bifunctional Protein (EHHADH) vs. D-Bifunctional Protein (HSD17B4)

The (S)-enantiomer of 3-hydroxy-tetracosapentaenoyl-CoA is the exclusive substrate for the dehydrogenase domain of L-bifunctional protein (EHHADH), whereas the (R)-enantiomer is the exclusive substrate for D-bifunctional protein (HSD17B4). These two enzymes catalyze the same chemical transformation but with opposite stereospecificity and cannot functionally substitute for one another [1]. This chiral lock ensures that only this specific enantiomer can be used to assay LBP activity in disease models.

Peroxisomal β-oxidation Chiral discrimination Multifunctional enzyme specificity

Metabolic Flux Advantage: 2.7-Fold Higher Oxidation Rate for C24:6n-3-CoA vs. C22:6n-3-CoA

The upstream substrate of this compound's pathway, C24:6n-3-CoA, is oxidized at a rate 2.7 times higher than the final product C22:6n-3-CoA in human skin fibroblasts [1]. This kinetic preference underscores the metabolic drive toward peroxisomal β-oxidation of 24-carbon intermediates and implies a higher flux through the 3(S)-hydroxy intermediate state compared to analogous shorter-chain intermediates.

DHA biosynthesis Retroconversion Metabolic flux analysis

Pathway-Specific Enzyme Dependency: DBP and SCOX are Essential for C24:6n-3 β-Oxidation

Genetic ablation studies demonstrate that straight-chain acyl-CoA oxidase (SCOX) and D-bifunctional protein (DBP) are essential for the β-oxidation of C24:6n-3 to C22:6n-3. In SCOX-deficient fibroblasts, radiolabeled C24:6n-3 accumulates 2-5 times more than in controls, proving that the initial step of this pathway is a committed and non-redundant step [1]. This directly validates the use of the downstream 3(S)-hydroxy intermediate to study the second and third steps of this essential pathway.

Enzyme deficiency models Peroxisomal disorders DHA synthesis

Targeted Application Scenarios for 3(S)-Hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA


Discriminatory Enzyme Activity Assays for L-Bifunctional Protein (EHHADH) Deficiency

This compound is the definitive substrate for measuring the dehydrogenase activity of the L-bifunctional protein (EHHADH) in cell or tissue lysates. Using the (S)-enantiomer ensures that the measured activity is exclusively attributable to LBP and not DBP, which requires the (R)-enantiomer [1]. This is critical for diagnosing and investigating peroxisomal β-oxidation disorders where a differential diagnosis between LBP and DBP deficiency is required.

Kinetic Characterization of the DHA Retroconversion Pathway

As the direct product of the hydratase step on 2-trans-C24:6-CoA, this compound can be used in pulse-chase or steady-state kinetic assays to determine the rate-limiting steps in the retroconversion of C24:6n-3 to DHA. Its use provides a more precise measurement of the dehydrogenase step compared to using the upstream enoyl-CoA substrate, as it isolates the third enzymatic step of the pathway, which is catalyzed by both LBP and DBP in a chirality-dependent manner [2].

Pharmacological Screening for Peroxisomal β-Oxidation Modulators

In high-throughput screening for small-molecule modulators of peroxisomal fatty acid oxidation, this compound serves as a pathway-specific reporter substrate. The 2.7-fold higher flux through the C24 pathway compared to C22 ensures a robust assay window. A screen using this compound can selectively identify inhibitors or activators of the LBP-dependent dehydrogenase step, offering a targeted approach for therapeutic development in peroxisomal disorders [3].

Metabolomics Standards for VLC-PUFA Intermediates

This compound is an essential analytical standard for liquid chromatography-mass spectrometry (LC-MS/MS) methods quantifying very long-chain polyunsaturated fatty acyl-CoA intermediates in biological samples. Its unique retention time and mass transition, distinct from its (R)-enantiomer and other chain-length analogs, allow for the specific monitoring of the LBP-dependent β-oxidation pathway in patient-derived fibroblasts or plasma [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3(S)-Hydroxy-tetracosa-9,12,15,18,21-all-cis-pentaenoyl-CoA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.